

5-Bromo-4-methylnicotinaldehyde: A Versatile Heterocyclic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-4-methylnicotinaldehyde**

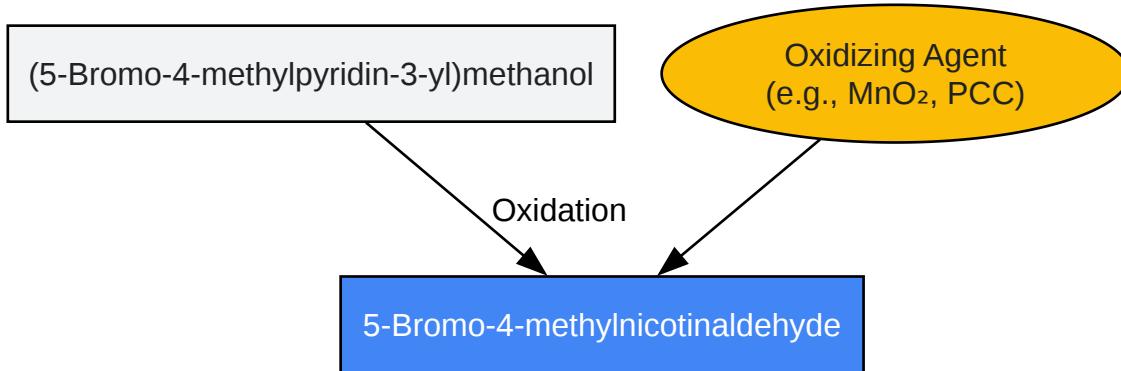
Cat. No.: **B1290056**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **5-Bromo-4-methylnicotinaldehyde**, a substituted pyridine derivative, has emerged as a critical and versatile building block in the landscape of medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a pyridine core, a reactive aldehyde group, and a strategically positioned bromine atom, offers a powerful platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral characterization, and key applications of **5-bromo-4-methylnicotinaldehyde**, with a focus on its utility in the development of novel therapeutic agents, particularly kinase inhibitors.

Physicochemical Properties


5-Bromo-4-methylnicotinaldehyde is a solid at room temperature with the following key properties:

Property	Value
CAS Number	351457-86-8
Molecular Formula	C ₇ H ₆ BrNO
Molecular Weight	200.03 g/mol
Appearance	Solid
Storage	Inert atmosphere, 2-8°C[1]

Synthesis of 5-Bromo-4-methylnicotinaldehyde

A primary route to **5-bromo-4-methylnicotinaldehyde** involves the oxidation of its corresponding alcohol, (5-bromo-4-methylpyridin-3-yl)methanol.

Diagram: Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Synthesis of **5-bromo-4-methylnicotinaldehyde** from its alcohol precursor.

Experimental Protocol: Oxidation of (5-Bromo-4-methylpyridin-3-yl)methanol

While a specific literature procedure for this exact transformation is not readily available, a general protocol based on the oxidation of similar pyridine methanols is provided below. Researchers should optimize conditions for their specific needs.

Materials:

- (5-Bromo-4-methylpyridin-3-yl)methanol
- Manganese dioxide (activated) or Pyridinium chlorochromate (PCC)
- Dichloromethane (DCM) or Chloroform (CHCl_3), anhydrous
- Magnesium sulfate (anhydrous)
- Celite or silica gel

Procedure:

- Dissolve (5-bromo-4-methylpyridin-3-yl)methanol (1.0 eq) in anhydrous DCM or CHCl_3 in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add an excess of the oxidizing agent, such as activated manganese dioxide (5-10 eq) or PCC (1.5-2.0 eq), in portions with stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically stirred at room temperature for several hours to overnight.
- Upon completion, filter the reaction mixture through a pad of Celite or a short plug of silica gel to remove the oxidizing agent and its byproducts. Wash the filter cake with additional solvent.
- Combine the filtrates and wash with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **5-bromo-4-methylnicotinaldehyde**.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Data

^1H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic protons and the aldehyde proton.

Proton	Chemical Shift (δ , ppm)	Multiplicity
Aldehyde-H	10.25	s
Pyridine-H	8.84	s
Pyridine-H	8.83	s
Methyl-H	2.76	s

Solvent: CDCl_3 , Reference: US

Patent US20060116519A1[2]

^{13}C NMR Spectroscopy

While a specific spectrum for **5-bromo-4-methylnicotinaldehyde** is not publicly available, the expected chemical shifts can be predicted based on analogous structures. The aldehyde carbonyl carbon is expected to be the most downfield signal.

Carbon	Expected Chemical Shift Range (δ , ppm)
C=O	190 - 195
Aromatic C-Br	115 - 125
Aromatic C-CHO	130 - 140
Aromatic C-CH ₃	145 - 155
Aromatic C-H	150 - 160
CH ₃	15 - 25

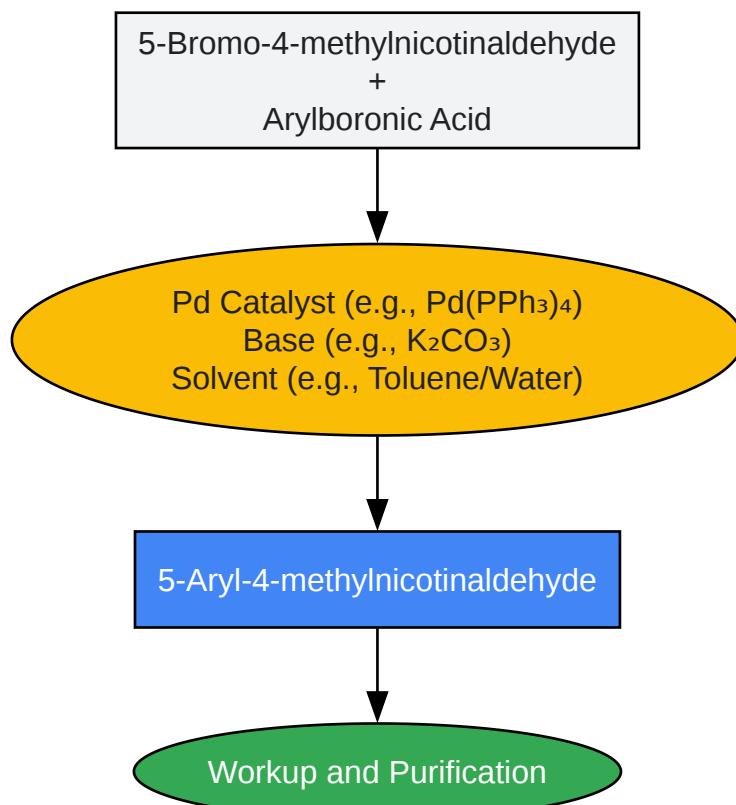
Infrared (IR) Spectroscopy

The IR spectrum of **5-bromo-4-methylnicotinaldehyde** is expected to show characteristic absorption bands for the aldehyde and aromatic functionalities.

Functional Group	Expected Wavenumber (cm ⁻¹)
C=O (aldehyde)	1690 - 1715 (strong)
C-H (aldehyde)	2720 - 2820 (two weak bands)
C=C, C=N (aromatic)	1550 - 1600
C-Br	500 - 600

Mass Spectrometry

The mass spectrum of **5-bromo-4-methylnicotinaldehyde** will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The molecular ion (M⁺) peak would appear as a doublet of nearly equal intensity at m/z 200 and 202.


Reactions of 5-Bromo-4-methylnicotinaldehyde as a Heterocyclic Building Block

The dual reactivity of the aldehyde and the bromo-substituted pyridine ring makes **5-bromo-4-methylnicotinaldehyde** a valuable precursor in organic synthesis.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position of the pyridine ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is instrumental in forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents. This is a cornerstone of modern medicinal chemistry for generating biaryl structures prevalent in many kinase inhibitors.

Diagram: Suzuki-Miyaura Coupling Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the Suzuki-Miyaura coupling of **5-bromo-4-methylnicotinaldehyde**.

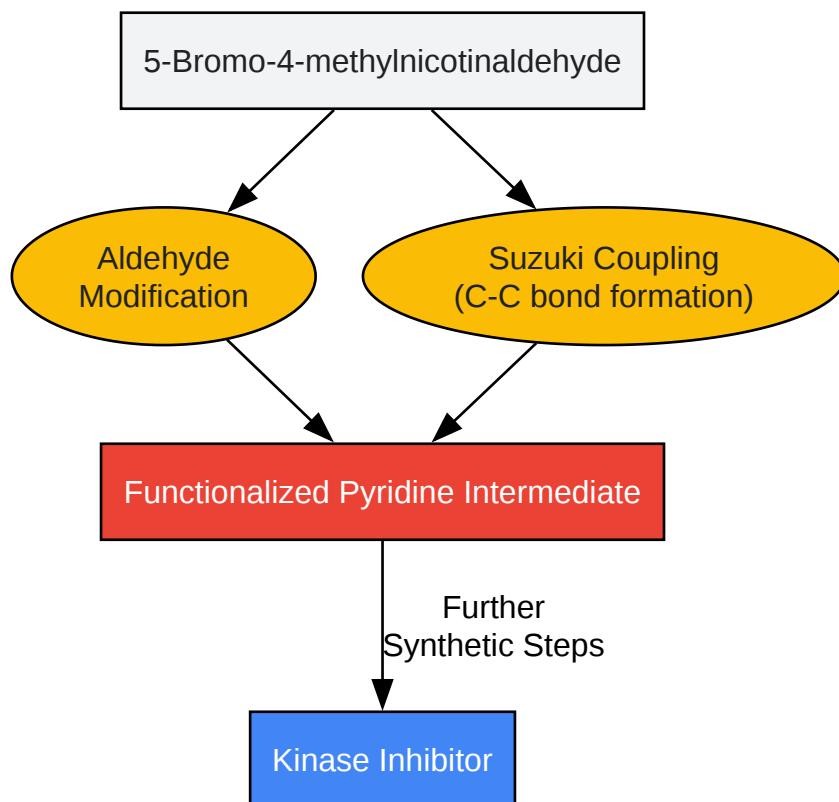
Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of **5-bromo-4-methylnicotinaldehyde** with an arylboronic acid.

Materials:

- **5-Bromo-4-methylnicotinaldehyde** (1.0 eq)
- Arylboronic acid (1.1-1.5 eq)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)
- Base (e.g., Potassium carbonate, Sodium carbonate, 2-3 eq)

- Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)


Procedure:

- In a reaction vessel, combine **5-bromo-4-methylnicotinaldehyde**, the arylboronic acid, the palladium catalyst, and the base.
- Purge the vessel with an inert gas (e.g., argon or nitrogen).
- Add the degassed solvent system.
- Heat the reaction mixture to a temperature between 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-4-methylnicotinaldehyde.

Applications in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, and **5-bromo-4-methylnicotinaldehyde** serves as a key starting material for the synthesis of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, particularly in oncology as kinase inhibitors. The ability to functionalize both the aldehyde and the bromine position allows for the systematic exploration of the chemical space around the pyridine core to optimize potency and selectivity for specific biological targets.

Diagram: Role in Kinase Inhibitor Synthesis

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **5-bromo-4-methylnicotinaldehyde** in kinase inhibitor synthesis.

Conclusion

5-Bromo-4-methylnicotinaldehyde is a highly valuable and versatile heterocyclic building block in medicinal chemistry. Its dual reactivity, stemming from the aldehyde group and the bromine atom, provides a powerful platform for the synthesis of diverse and complex molecules. The ability to readily participate in robust and well-established reactions like the Suzuki-Miyaura coupling makes it an attractive starting material for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs. This guide provides a foundational understanding for researchers to leverage the synthetic potential of this important intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 351457-86-8|5-Bromo-4-methylnicotinaldehyde|BLD Pharm [bldpharm.com]
- 2. 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [5-Bromo-4-methylnicotinaldehyde: A Versatile Heterocyclic Building Block for Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1290056#5-bromo-4-methylnicotinaldehyde-as-a-heterocyclic-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com